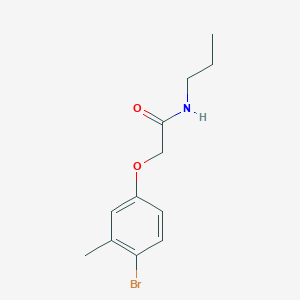
2-(4-bromo-3-methylphenoxy)-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-methylphenoxy)-N-propylacetamide, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1999 and has since been used in numerous scientific studies to investigate the endocannabinoid system and its role in various physiological processes.
作用机制
2-(4-bromo-3-methylphenoxy)-N-propylacetamide acts as a competitive antagonist at the CB1 cannabinoid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a reduction in the activity of the endocannabinoid system, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-propylacetamide has been shown to have a wide range of biochemical and physiological effects, many of which are related to the endocannabinoid system. This compound has been shown to reduce pain perception in animal models, suggesting that it may have potential as a pain medication. Additionally, 2-(4-bromo-3-methylphenoxy)-N-propylacetamide has been shown to reduce food intake and body weight in animal models, suggesting that it may have potential as an appetite suppressant.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-bromo-3-methylphenoxy)-N-propylacetamide in lab experiments is its potency and specificity as a CB1 cannabinoid receptor antagonist. This allows researchers to selectively block the activity of this receptor and study the effects of endocannabinoids on various physiological processes. However, one limitation of using 2-(4-bromo-3-methylphenoxy)-N-propylacetamide is that it may have off-target effects on other receptors or signaling pathways, which can complicate data interpretation.
未来方向
There are numerous future directions for research involving 2-(4-bromo-3-methylphenoxy)-N-propylacetamide and the endocannabinoid system. One potential area of investigation is the role of endocannabinoids in the regulation of mood and emotion. Another potential area of investigation is the potential therapeutic applications of 2-(4-bromo-3-methylphenoxy)-N-propylacetamide, such as in the treatment of pain or obesity. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-bromo-3-methylphenoxy)-N-propylacetamide and other cannabinoid receptor antagonists, as well as their potential side effects and limitations.
合成方法
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-propylacetamide involves the reaction of 4-bromo-3-methylphenol with propylamine to form 2-(4-bromo-3-methylphenoxy)-N-propylamine. This intermediate is then acetylated with acetic anhydride to produce the final product, 2-(4-bromo-3-methylphenoxy)-N-propylacetamide. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.
科学研究应用
2-(4-bromo-3-methylphenoxy)-N-propylacetamide has been used extensively in scientific research to investigate the endocannabinoid system and its role in various physiological processes. This compound is a potent antagonist of the CB1 cannabinoid receptor, which is primarily expressed in the brain and central nervous system. By blocking the activity of this receptor, 2-(4-bromo-3-methylphenoxy)-N-propylacetamide can be used to study the effects of endocannabinoids on a wide range of physiological processes, including pain perception, appetite regulation, and mood.
属性
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-6-14-12(15)8-16-10-4-5-11(13)9(2)7-10/h4-5,7H,3,6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJQFKQGSAFLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC(=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-propylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4937311.png)
![2'-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4937314.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine](/img/structure/B4937315.png)
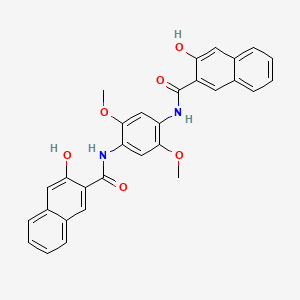
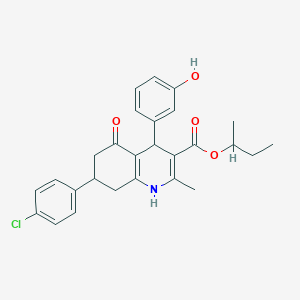
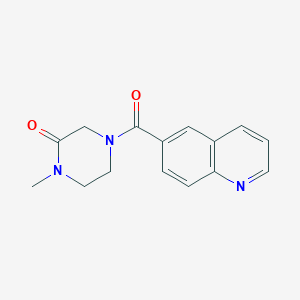
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937349.png)


![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)
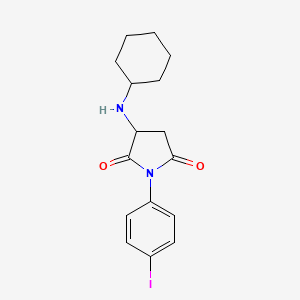
![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)